Cas no 2377612-05-8 (1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea structure](https://ja.kuujia.com/scimg/cas/2377612-05-8x500.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea
-
- インチ: 1S/C15H18BCl3N2O4/c1-13(2)14(3,4)25-16(24-13)9-6-5-7-10(8-9)20-12(23)21-11(22)15(17,18)19/h5-8H,1-4H3,(H2,20,21,22,23)
- InChIKey: ALBDIQHBIFKKQD-UHFFFAOYSA-N
- ほほえんだ: C(NC(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)=O)(=O)C(Cl)(Cl)Cl
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248282-1g |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 98% | 1g |
¥8144.00 | 2023-11-21 | |
Chemenu | CM560238-1g |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 95%+ | 1g |
$964 | 2023-03-10 | |
Chemenu | CM560238-250mg |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 95%+ | 250mg |
$480 | 2023-03-10 | |
A2B Chem LLC | AJ15400-1g |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 96% | 1g |
$418.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00827152-250mg |
1-[3-(TEtramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 96% | 250mg |
¥776.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248282-250mg |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 98% | 250mg |
¥3746.00 | 2023-11-21 | |
A2B Chem LLC | AJ15400-250mg |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea |
2377612-05-8 | 96% | 250mg |
$204.00 | 2024-04-20 |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)ureaに関する追加情報
Research Briefing on 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea (CAS: 2377612-05-8)
In recent years, the compound 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea (CAS: 2377612-05-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing aims to provide an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is known for its stability and utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The trichloroacetylurea group, on the other hand, is a rare functional group that has been explored for its potential as a reactive pharmacophore. Recent studies have highlighted the compound's ability to act as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and protein-protein interactions.
One of the most notable findings in recent research is the compound's potential as a precursor for the development of novel proteasome inhibitors. Proteasomes play a critical role in cellular protein degradation, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary in vitro studies have demonstrated that derivatives of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea exhibit promising inhibitory activity against the 20S proteasome core particle, with IC50 values in the low micromolar range.
Further investigations into the compound's mechanism of action have revealed that it forms covalent adducts with the active site threonine residues of the proteasome, thereby blocking its catalytic activity. This mode of inhibition is reminiscent of other clinically approved proteasome inhibitors, such as bortezomib, but with potentially improved pharmacokinetic properties due to the boronate ester moiety's enhanced stability and solubility.
In addition to its proteasome inhibitory activity, recent studies have explored the compound's potential as a boron carrier for boron neutron capture therapy (BNCT), an emerging modality for cancer treatment. The tetramethyl-1,3,2-dioxaborolane group serves as a stable boron source, which can be selectively delivered to tumor cells and activated by neutron irradiation to produce high-energy alpha particles that induce localized cell death. Early-stage in vivo studies have shown promising tumor-selective accumulation and minimal off-target effects, making it a candidate for further preclinical development.
Despite these promising findings, challenges remain in optimizing the compound's pharmacological profile. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent efforts have focused on modifying the trichloroacetylurea moiety to reduce potential off-target reactivity while maintaining its inhibitory potency.
In conclusion, 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea represents a multifaceted compound with significant potential in both chemical biology and drug discovery. Its unique structural features enable diverse applications, from proteasome inhibition to boron delivery for cancer therapy. Ongoing research aims to further elucidate its biological mechanisms and translate these findings into clinically relevant therapeutics. Future studies will likely explore its utility in combination therapies and its potential for targeting other disease-relevant pathways.
2377612-05-8 (1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea) 関連製品
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)